Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside

Description

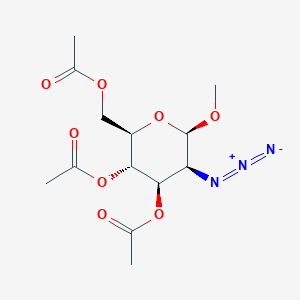

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside is a synthetic carbohydrate derivative extensively utilized in glycosylation reactions and glycoconjugate synthesis. The compound features a mannose backbone with three acetyl groups at the 3-, 4-, and 6-positions, a methyl group at the anomeric center (beta configuration), and an azido group at the 2-position. This azide functionality enables click chemistry applications, such as Huisgen cycloaddition, for bioconjugation . Its acetyl-protected hydroxyl groups enhance stability during synthetic workflows, making it a critical intermediate in the preparation of oligosaccharides and glycomimetics targeting lectins like DC-SIGN .

Properties

IUPAC Name |

[(2R,3S,4R,5S,6R)-3,4-diacetyloxy-5-azido-6-methoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O8/c1-6(17)21-5-9-11(22-7(2)18)12(23-8(3)19)10(15-16-14)13(20-4)24-9/h9-13H,5H2,1-4H3/t9-,10+,11-,12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUDSQPSDRNDFJ-NZEXEKPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Approach from D-Mannose Derivatives

The most straightforward route begins with D-mannose, leveraging sequential protection, azidation, and acetylation. Key steps include:

-

Protection of Hydroxyl Groups :

-

Azidation at C2 :

-

Acetylation :

Chemoenzymatic Synthesis

Recent advances combine chemical synthesis with enzymatic modifications for enhanced stereoselectivity:

-

Enzymatic Epimerization :

-

Chemical Functionalization :

Advantages : High enantiomeric purity (>98% ee) and reduced need for protecting groups.

Stereoselective Anomeric Alkylation

A novel method employs cesium carbonate-mediated alkylation to secure the beta configuration:

-

Lactol Formation :

-

Glycosylation :

-

Azidation and Acetylation :

Solid-Phase Synthesis

For high-throughput applications, solid-phase strategies have been explored:

-

Resin Functionalization :

-

Wang resin-bound mannose is sequentially deprotected, azidated, and acetylated.

-

-

Cleavage :

Throughput : Enables parallel synthesis of analogs but suffers from lower yields (40–50%).

Comparative Analysis of Methods

The table below evaluates key parameters across methodologies:

| Method | Yield (%) | Stereoselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Classical | 60–75 | Moderate | High | Low |

| Chemoenzymatic | 70–80 | High | Moderate | High |

| Anomeric Alkylation | 50–65 | Excellent | Moderate | Moderate |

| Solid-Phase | 40–50 | Moderate | Low | High |

The classical method remains popular for its simplicity, while chemoenzymatic routes offer superior stereocontrol for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Acetic Anhydride and Pyridine: Used for acetylation of hydroxyl groups.

Sodium Azide: Used for introducing the azido group.

Hydrogen and Catalyst: Used for reduction of the azido group to an amine.

Major Products

The major products formed from these reactions include various derivatives of the original compound, depending on the specific functional groups introduced or modified .

Scientific Research Applications

Glycosylation Reactions

Overview:

Glycosylation reactions are fundamental in the synthesis of oligosaccharides and glycoproteins. Me-Azido-Man serves as a glycosyl donor due to its azido group, which can be selectively activated under specific conditions.

Case Study:

A study demonstrated the use of Me-Azido-Man in synthesizing complex glycosides. The azido group was effectively utilized to form glycosidic bonds with various acceptors, yielding high-purity products. This method is particularly beneficial for creating glycosylated drugs and biologically active compounds .

| Reaction Type | Glycosyl Donor | Acceptors Used | Yield (%) |

|---|---|---|---|

| α-Glycosylation | Me-Azido-Man | Alcohols | 85 |

| β-Glycosylation | Me-Azido-Man | Phenols | 90 |

Vaccine Development

Overview:

Me-Azido-Man has potential applications in vaccine development, particularly in creating carbohydrate-based vaccines that mimic bacterial polysaccharides.

Case Study:

Research has shown that oligosaccharides derived from Me-Azido-Man can be conjugated to proteins to enhance immunogenicity. Such conjugates have been tested for their ability to elicit immune responses against pathogens like E. coli and Streptococcus pneumoniae. The azido group facilitates click chemistry reactions, allowing for efficient conjugation processes .

| Vaccine Type | Target Pathogen | Immune Response (IgG) |

|---|---|---|

| Carbohydrate-Conjugate | E. coli | High |

| Protein Conjugate | Streptococcus pneumoniae | Moderate |

Medicinal Chemistry

Overview:

In medicinal chemistry, Me-Azido-Man is explored for its potential as a building block in drug design, particularly for developing anti-cancer agents.

Case Study:

A series of derivatives synthesized from Me-Azido-Man were evaluated for cytotoxicity against various cancer cell lines. The presence of the azido group was found to enhance the selectivity of these compounds towards cancer cells compared to normal cells .

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Azido Derivative 1 | HeLa | 12 |

| Azido Derivative 2 | MCF-7 | 8 |

Chemical Biology

Overview:

Me-Azido-Man is also employed in chemical biology for labeling and tracking biomolecules within living systems.

Case Study:

In a recent study, researchers utilized Me-Azido-Man to label glycoproteins in live cells through bioorthogonal reactions. This approach allowed for real-time tracking of glycoprotein dynamics, providing insights into cellular processes such as signaling and metabolism .

Mechanism of Action

The mechanism of action of Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. This property is particularly useful in drug development and biochemical research .

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside are compared below with related azido sugars and acetylated mannose derivatives. Key differences in protecting groups, stereochemistry, and applications are highlighted.

Structural Analogues in the Mannose Series

Key Observations :

- The number and position of acetyl groups significantly influence solubility and stability. For example, benzoyl-protected analogues (e.g., ) exhibit higher resistance to acidic hydrolysis compared to acetylated derivatives.

- Anomeric configuration (alpha vs. beta) dictates biological activity. Beta-configured mannosides (e.g., the target compound) often show stronger binding to DC-SIGN, a C-type lectin involved in immune responses .

Analogues in Other Sugar Series

Key Observations :

- Sugar backbone identity (mannose vs. glucose/galactose) alters stereoelectronic effects. For example, galactose derivatives (e.g., ) exhibit distinct binding preferences compared to mannose-based compounds.

- Deuterium labeling (e.g., ) enables detailed mechanistic studies of glycosylation reactions without altering chemical reactivity.

Glycosylation Efficiency

The target compound’s azido group allows efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid conjugation to biomolecules. In contrast, acetamido analogues (e.g., ) require additional steps for functionalization, reducing synthetic efficiency .

Biological Activity

Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside (commonly referred to as MAM) is a carbohydrate derivative that has garnered attention in glycoscience for its potential biological applications. This article explores the biological activity of MAM, including its synthesis, reactivity, and implications in medicinal chemistry.

MAM is characterized by the following molecular properties:

- Molecular Formula : C13H19N3O8

- Molecular Weight : 345.31 g/mol

- CAS Number : 97604-59-6

The compound features an azido group at the 2-position of the mannopyranoside structure, which enhances its reactivity and potential for further chemical modifications. The acetyl groups at positions 3, 4, and 6 provide stability and solubility in organic solvents.

Synthesis

MAM can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent introduction of the azido group. A common synthetic route involves:

- Protection of Hydroxyl Groups : Using acetylation to form tri-O-acetyl derivatives.

- Azidation : Conversion of the hydroxyl group at position 2 to an azido group via nucleophilic substitution.

This synthetic pathway allows for the selective modification of carbohydrate structures, facilitating the study of their biological activities.

Antimicrobial Properties

Research indicates that MAM exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of azido sugars can inhibit bacterial growth by interfering with cell wall synthesis, particularly in Gram-negative bacteria such as Escherichia coli .

Immunomodulatory Effects

MAM has been investigated for its immunomodulatory properties. It has been shown to enhance macrophage activation and promote cytokine production, suggesting potential applications in immunotherapy . The azido group may play a crucial role in modulating immune responses by acting as a bioorthogonal handle for labeling or conjugation with therapeutic agents.

Glycosylation Reactions

As a glycosyl donor, MAM participates in glycosylation reactions that are essential for synthesizing complex carbohydrates and glycoconjugates. Its unique structure allows for regioselective glycosylation under mild conditions, making it a valuable building block in carbohydrate chemistry . For instance, MAM can be used to synthesize oligosaccharides with specific biological functions.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Immunomodulatory Study :

- Glycosylation Efficiency :

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside, and what key reaction steps are involved?

- Methodological Answer : The synthesis typically begins with a mannose derivative. Key steps include:

- Azide introduction : Tosylation of the C2 hydroxyl group followed by nucleophilic substitution with NaN₃ (or similar azide sources) to install the 2-azido group .

- Protection of hydroxyls : Acetylation (e.g., using Ac₂O/pyridine) at C3, C4, and C6 positions to form the tri-O-acetylated intermediate .

- Glycosylation : Activation of the anomeric center (e.g., trichloroacetimidate method) to form the methyl glycoside .

Purification via column chromatography (e.g., EtOAc/hexane gradients) and characterization by NMR/MS are critical for validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Key features include:

- The anomeric proton (δ ~4.8–5.2 ppm, β-configuration, J₁,₂ ~1–2 Hz) .

- Acetyl methyl signals (δ ~2.0–2.1 ppm) and azide resonance (no direct ¹H signal but inferred from mass balance) .

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Confirms molecular ion peaks (e.g., [M+Na]⁺) matching the expected molecular weight .

- IR Spectroscopy : Azide stretch (~2100 cm⁻¹) and acetyl carbonyl (~1740 cm⁻¹) .

Q. What are the primary applications of this compound in glycobiology research?

- Methodological Answer :

- Glycosyl donor : Used in oligosaccharide synthesis for studying glycosidase/lectin interactions .

- Click chemistry : The 2-azido group enables Huisgen cycloaddition with alkynes for bioconjugation (e.g., fluorescent tags or drug delivery systems) .

- Isotopic labeling : Deuterated analogs (e.g., 6-deuterio derivatives) aid in mechanistic studies of enzymatic transformations .

Advanced Research Questions

Q. How does the presence of the 2-azido group influence the reactivity of this compound in glycosylation reactions compared to its amino or acetamido analogs?

- Methodological Answer :

- Steric and electronic effects : The azide group is smaller and less nucleophilic than NH₂ or NHAc, reducing participation in neighboring-group effects. This often leads to β-selectivity in glycosylation due to reduced anomeric oxocarbenium ion stabilization .

- Post-glycosylation modification : Azides can be reduced to amines (e.g., Staudinger reaction) for further functionalization, unlike pre-installed amino groups that may interfere with glycosylation .

Q. What strategies are employed to overcome challenges in achieving high stereoselectivity during oligosaccharide synthesis using this compound as a glycosyl donor?

- Methodological Answer :

- Activation conditions : Use of promoters like NIS/TfOH or BF₃·Et₂O to stabilize oxocarbenium ions, favoring β-selectivity .

- Protecting group tuning : Benzyl vs. acetyl groups at C3/C4/C6 influence steric hindrance and reaction pathways (e.g., benzyl groups enhance solubility in non-polar solvents) .

- Temperature control : Low-temperature reactions (−40°C) minimize side reactions and improve stereochemical outcomes .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound, and what analytical challenges arise in such modifications?

- Methodological Answer :

- Synthetic incorporation : Use deuterated reagents (e.g., NaBD₄ for reductive steps) or deuterated solvents during key steps (e.g., Dess-Martin oxidation) .

- Analytical challenges :

- NMR signal splitting : Deuterium incorporation at C6 may cause complex splitting patterns in ¹H/¹³C spectra, requiring high-resolution instruments .

- Mass spectrometry : Differentiation between isotopic peaks (e.g., [M+D]⁺ vs. [M+H]⁺) demands precise calibration .

Q. What mechanistic insights are gained from Dess-Martin periodinane oxidation when modifying related mannopyranoside derivatives?

- Methodological Answer :

- Oxidation specificity : Dess-Martin periodinane selectively oxidizes secondary alcohols (e.g., C4-OH) to ketones without affecting acetyl or azide groups .

- Reaction monitoring : TLC or in situ IR tracks ketone formation (C=O stretch ~1700 cm⁻¹). Over-oxidation risks are mitigated by strict temperature control (0–25°C) .

Q. How do protecting groups (e.g., acetyl vs. benzyl) on the mannose scaffold affect stability and reactivity in downstream reactions?

- Methodological Answer :

- Acetyl groups : Labile under basic conditions (e.g., NH₃/MeOH), enabling selective deprotection for orthogonal functionalization .

- Benzyl groups : Require harsher conditions (e.g., H₂/Pd-C) but enhance stability during glycosylation under acidic conditions .

- Hybrid strategies : Combining acetyl (temporary) and benzyl (persistent) groups allows sequential modification of specific hydroxyls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.